- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189

Cas no 968-93-4 (testolactone)

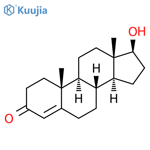

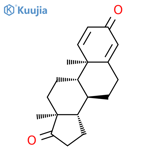

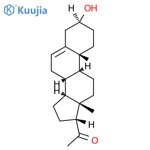

testolactone structure

Nome do Produto:testolactone

testolactone Propriedades químicas e físicas

Nomes e Identificadores

-

- testolactone

- -TESTOLACTONE

- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren

- 1,2-dehydrotestololactone

- 1,2-didehydro-testololacton

- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione

- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone

- 1-dehydrotestololactone

- delta(1)-dehydrotestolactone

- Δ1-Testolactone

- TESTOLACTONE,USP24

- Testosterone

- 17a-oxa-D-homo-1,4-androstadien-3,17-dione

- fludestrin

- sq9538

- teolit

- teslac

- teslak

- testolacton

- testololactone

- 1,2-Didehydrotestololactone

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone

- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)

- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)

- Testololactone, 1-dehydro- (7CI)

- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione

- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-

- MeSH ID: D013738

- NSC 23759

- SQ 9538

- Δ1-Dehydrotestololactone

- Δ1-Testololactone

- TESTOLACTONE [USP-RS]

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone

- Testolactona [INN-Spanish]

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione

- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone

- Testolactona (INN-Spanish)

- Testolactonum (INN-Latin)

- BDBM50367848

- BPEWUONYVDABNZ-DZBHQSCQSA-N

- TESTOLACTONE (USP IMPURITY)

- D00153

- CS-5268

- TESTOLACTONE [WHO-DD]

- CHEMBL1571

- delta(1)-Testolactone

- .DELTA.1-Testololactone

- BRD-K69636617-001-01-7

- Testolactonum [INN-Latin]

- therapeutic testolactone

- HMS3750O07

- Tox21_111576

- 17a-Oxa-D-homoandrosta-1,17-dione

- TESLAC (TN)

- 1 Dehydrotestolactone

- NSC 12173

- Testolactonum

- DB00894

- TESTOLACTONE [MI]

- 1-Dehydrotestolactone

- TESTOLACTONE [ORANGE BOOK]

- NCI60_001908

- SQ-9538

- HSDB 3255

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione

- NCGC00159329-02

- Testolactona

- Testololactone, 1,2-didehydro-

- Testolactone (USAN:USP:INN)

- Q3985253

- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione

- Testolactone [USAN:USP:INN]

- W-100129

- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone

- Testolattone

- NS00004469

- DELTA(1)-DEHYDROTESTOLOLACTONE

- .DELTA.1-Dehydrotestololactone

- TESTOLACTONE [VANDF]

- Testolactone ciii

- delta1-Testololactone

- DTXCID303644

- C02197

- Testolattone [DCIT]

- TESTOLACTONE [INN]

- delta(1)-Testololactone

- EINECS 213-534-6

- GTPL7303

- TESTOLACTONE CIII [USP-RS]

- TESTOLACTONE [USAN]

- TESTOLACTONE [HSDB]

- NSC-23759

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione

- Testololactone, 1-dehydro-

- TESTOLACTONE [USP IMPURITY]

- CAS-968-93-4

- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone

- 968-93-4

- TESTOLACTONE CIII (USP-RS)

- UNII-6J9BLA949Q

- CHEBI:9460

- Testolactone (USP/INN)

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone

- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

- Delta1-Testolactone

- D-Homo-17a-oxaandrosta-1,17-dione

- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone

- .DELTA.1-Dehydrotestolactone

- TESTOLACTONE (USP-RS)

- AKOS015840139

- 6J9BLA949Q

- NSC23759

- BCP10926

- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone

- LMST02020084

- DTXSID2023644

- Testololactone,2-didehydro-

- SCHEMBL4053

- Delta-1-testololactone

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

- HY-13763

-

- MDL: MFCD00866295

- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

- Chave InChI: BPEWUONYVDABNZ-DZBHQSCQSA-N

- SMILES: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Propriedades Computadas

- Massa Exacta: 300.17300

- Massa monoisotópica: 300.172545

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 22

- Contagem de Ligações Rotativas: 0

- Complexidade: 602

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 5

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3

- Superfície polar topológica: 43.4

Propriedades Experimentais

- Cor/Forma: Solid powder

- Densidade: 1.17

- Ponto de Fusão: 218-219°

- Ponto de ebulição: 482°Cat760mmHg

- Ponto de Flash: 213.4°C

- Índice de Refracção: 1.567

- PSA: 43.37000

- LogP: 3.58990

- Rotação Específica: D23 -45.6° (c = 1.24 in chloroform)

testolactone Informações de segurança

- Palavra de Sinal:Warning

- Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |

Testolactone |

968-93-4 | 98.82% | 10mg |

¥2925.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |

Testolactone |

968-93-4 | 98.82% | 2mg |

¥1300.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |

Testolactone |

968-93-4 | 98.82% | 5mg |

¥1950.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |

Testolactone |

968-93-4 | 98.82% | 50mg |

¥7898.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |

Testolactone |

968-93-4 | 98.82% | 100MG |

¥11847.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |

Testolactone |

968-93-4 | 98.82% | 25mg |

¥5265.00 | 2021-09-23 |

testolactone Método de produção

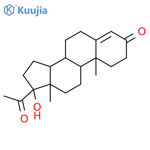

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C

Referência

- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

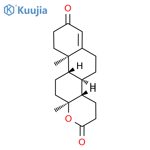

Synthetic Routes 3

Synthetic Routes 4

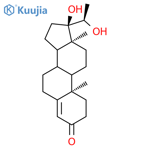

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Acetone , Water ; 8 d, 27 °C

Referência

- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

Referência

- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

testolactone Raw materials

- Testosterone

- Androsta-1,4-diene-3,17-dione

- Androstenedione

- Hydroxyprogesterone

- Pregnenolone

- Progesterone

- Boldenone

testolactone Preparation Products

testolactone Literatura Relacionada

-

Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579

-

Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493

-

3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213

-

Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969

968-93-4 (testolactone) Produtos relacionados

- 4416-57-3(Testololactone)

- 106505-90-2(Boldenone Cypionate)

- 13103-34-9(Boldenone Undecylenate)

- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

- 446826-86-4(7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol)

- 89284-28-6(3-chloro-5-nitro-pyridin-4-amine)

- 55064-80-7(2-PROPANOL, 1-AMINO-3-MERCAPTO-)

- 859142-50-0(4-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-6-hydroxy-7-methyl-2H-chromen-2-one)

- 896283-47-9(4-nitro-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide)

- 2137146-16-6(N-(1S,2R)-2-aminocyclopentyl-2-nitrobenzene-1-sulfonamide)

Fornecedores recomendados

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel